molecular formula C26H19NO2 B11927178 (S)-2-Hydroxy-2'-[(R)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]

(S)-2-Hydroxy-2'-[(R)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]

Cat. No.: B11927178
M. Wt: 377.4 g/mol
InChI Key: JYJLRFUVMXNOEH-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Hydroxy-2’-[®-hydroxy(4-pyridyl)methyl]-[1,1’-binaphthalene] is a chiral compound that features a binaphthalene core with hydroxyl and pyridyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Hydroxy-2’-[®-hydroxy(4-pyridyl)methyl]-[1,1’-binaphthalene] typically involves the asymmetric oxidative coupling of 2-naphthol derivatives. One common method employs copper (II) chloride as an oxidant in the presence of a chiral ligand such as (S)-(+)-amphetamine . The reaction proceeds through the formation of a radical intermediate, which couples to form the binaphthalene structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar oxidative coupling reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Hydroxy-2’-[®-hydroxy(4-pyridyl)methyl]-[1,1’-binaphthalene] undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The pyridyl group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted binaphthalene derivatives.

Scientific Research Applications

(S)-2-Hydroxy-2’-[®-hydroxy(4-pyridyl)methyl]-[1,1’-binaphthalene] has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Hydroxy-2’-[®-hydroxy(4-pyridyl)methyl]-[1,1’-binaphthalene] involves its interaction with molecular targets through hydrogen bonding and π-π stacking interactions. These interactions facilitate the formation of chiral environments, which are crucial for asymmetric catalysis. The compound’s hydroxyl and pyridyl groups play a key role in its binding affinity and selectivity towards specific substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Hydroxy-2’-[®-hydroxy(4-pyridyl)methyl]-[1,1’-binaphthalene] is unique due to its combination of hydroxyl and pyridyl groups, which provide additional sites for functionalization and enhance its versatility in various chemical reactions. Its chiral nature and ability to form stable complexes with metal ions make it a valuable compound in asymmetric synthesis and catalysis.

Properties

Molecular Formula

C26H19NO2

Molecular Weight

377.4 g/mol

IUPAC Name

1-[2-[(R)-hydroxy(pyridin-4-yl)methyl]naphthalen-1-yl]naphthalen-2-ol

InChI

InChI=1S/C26H19NO2/c28-23-12-10-18-6-2-4-8-21(18)25(23)24-20-7-3-1-5-17(20)9-11-22(24)26(29)19-13-15-27-16-14-19/h1-16,26,28-29H/t26-/m1/s1

InChI Key

JYJLRFUVMXNOEH-AREMUKBSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)[C@@H](C5=CC=NC=C5)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)C(C5=CC=NC=C5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.